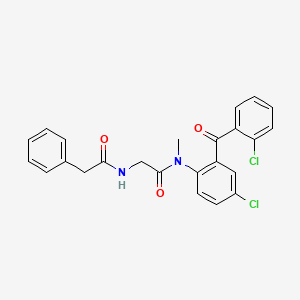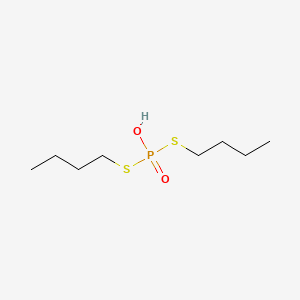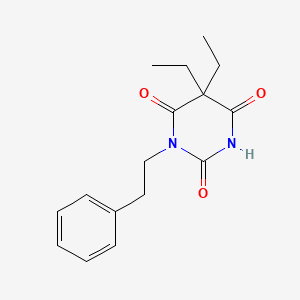
Barbituric acid, 5,5-diethyl-1-phenethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-1-phenethylbarbituric acid is a barbiturate derivative with the molecular formula C16H20N2O3 . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties . This compound, like other barbiturates, has a structure based on barbituric acid, which is a pyrimidine derivative .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-phenethylbarbituric acid typically involves the condensation of diethylmalonic acid with urea in the presence of a strong acid or base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the barbituric acid derivative. The reaction conditions often require heating and the use of solvents such as ethanol or water .
Industrial Production Methods
Industrial production of barbiturates, including 5,5-Diethyl-1-phenethylbarbituric acid, generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions
5,5-Diethyl-1-phenethylbarbituric acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
科学的研究の応用
5,5-Diethyl-1-phenethylbarbituric acid has several scientific research applications, including:
作用機序
The mechanism of action of 5,5-Diethyl-1-phenethylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a reduction in neuronal excitability . This results in the sedative and hypnotic effects commonly associated with barbiturates .
類似化合物との比較
Similar Compounds
Similar compounds to 5,5-Diethyl-1-phenethylbarbituric acid include:
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its sedative and anesthetic effects.
Secobarbital: A barbiturate with similar hypnotic properties.
Uniqueness
5,5-Diethyl-1-phenethylbarbituric acid is unique due to its specific chemical structure, which includes diethyl and phenethyl groups at the 5-position of the barbituric acid core . This structural variation can influence its pharmacological properties and interactions with biological targets .
特性
CAS番号 |
66940-96-3 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC名 |
5,5-diethyl-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-16(4-2)13(19)17-15(21)18(14(16)20)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,17,19,21) |
InChIキー |
LPKCOSYKODKOEX-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


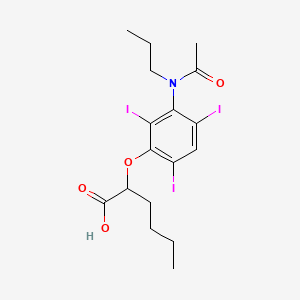

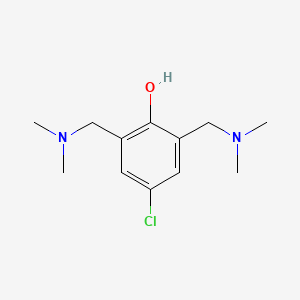
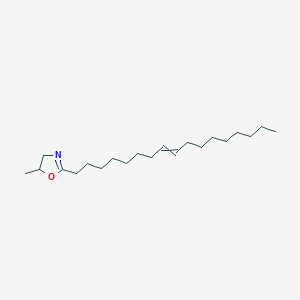
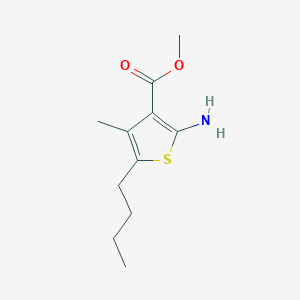
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
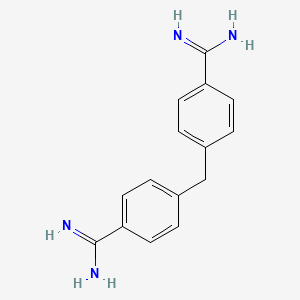
![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
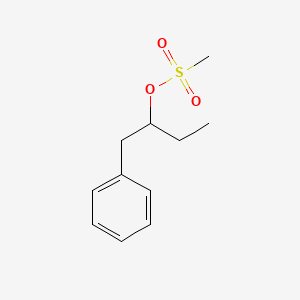
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
